Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
CAS No.: 1174069-17-0
Cat. No.: VC2663543
Molecular Formula: C9H13Cl2N3O2
Molecular Weight: 266.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174069-17-0 |
|---|---|
| Molecular Formula | C9H13Cl2N3O2 |
| Molecular Weight | 266.12 g/mol |
| IUPAC Name | ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H |
| Standard InChI Key | JCAQSJYYSAQDCM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N2CCNCC2=N1)Cl.Cl |
| Canonical SMILES | CCOC(=O)C1=C(N2CCNCC2=N1)Cl.Cl |
Introduction
Chemical Identity and Structure
Molecular Characteristics
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride belongs to the imidazo[1,2-a]pyrazine class of heterocyclic compounds. The structure features a fused bicyclic system with an imidazole ring connected to a partially saturated pyrazine ring. This tetrahydroimidazo[1,2-a]pyrazine core serves as the fundamental scaffold, while the 3-chloro substituent and 2-carboxylate ethyl ester provide additional functional elements that contribute to its chemical reactivity and biological properties. The hydrochloride salt formation enhances water solubility, making it more suitable for various formulations and applications in research settings.
The molecular structure combines several key elements: the fused heterocyclic ring system, the chlorine substituent that influences electron distribution and reactivity, and the ethyl ester group that provides sites for potential hydrolysis or further derivatization. This specific arrangement of functional groups creates a molecule with distinct chemical behavior and biological interaction capabilities that differentiate it from other members of the imidazo[1,2-a]pyrazine family.
Physical and Chemical Properties
The compound has well-defined physicochemical characteristics that are essential for understanding its behavior in different environments. These properties influence its applications in pharmaceutical research and determine appropriate handling and storage conditions.
The hydrochloride salt form significantly enhances the compound's solubility in aqueous media compared to the free base, facilitating its use in various drug delivery systems and experimental protocols . This improved solubility is crucial for biological testing and pharmaceutical applications where aqueous solubility often represents a limiting factor in compound utilization.
Synthesis and Production
Industrial Production Methods
In industrial settings, the production of Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride would require optimization of reaction parameters to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow reactors might be employed to enhance reaction efficiency and control. Such approaches allow for better temperature control, improved mixing, and the possibility of automating multiple reaction steps.
Purification techniques in industrial production typically include recrystallization from appropriate solvent systems, chromatographic methods for larger-scale separations, and specialized crystallization techniques to ensure consistent particle size and morphology. Quality control measures would include spectroscopic analysis (NMR, IR, mass spectrometry) and chromatographic purity assessment (HPLC) to verify structural integrity and absence of significant impurities.
Biological Activities and Mechanism of Action
Antimicrobial Properties
The imidazo[1,2-a]pyrazine class of compounds, to which Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride belongs, has demonstrated notable antimicrobial properties in various studies. The target compound specifically has shown efficacy against several bacterial strains, highlighting its potential in developing antimicrobial agents. The presence of the chloro substituent at position 3 appears to contribute significantly to this activity, possibly by influencing the electronic distribution within the molecule and its interaction with bacterial targets.
The compound's antimicrobial spectrum, potency, and selectivity make it a candidate for further development in addressing bacterial infections, potentially including drug-resistant strains where novel chemical entities with unique mechanisms of action are urgently needed.
Mechanism of Action
The biological activity of Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride involves specific interactions with cellular enzymes or receptors, with these interactions modulated by the chlorine substituent and the core imidazo[1,2-a]pyrazine structure. The precise molecular targets and binding modes likely vary depending on the biological system being studied.
In antimicrobial applications, the compound may disrupt essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The specific mechanism depends on structural features that enable binding to critical bacterial proteins or nucleic acids. In central nervous system applications, the compound's activity may involve modulation of neurotransmitter systems, ion channels, or signaling pathways relevant to neurological disorders.
The tetrahydroimidazo[1,2-a]pyrazine scaffold is known to interact with various biological targets, and the specific substitution pattern in this compound likely determines target selectivity and binding affinity. Further structural modifications could potentially enhance activity against specific targets while minimizing off-target effects.
Applications in Research and Development
Pharmaceutical Development
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride serves as a valuable scaffold for developing pharmaceuticals targeting various disease conditions, with particular promise in central nervous system disorders. The compound's structural features allow for specific interactions with neurological targets, potentially leading to novel therapeutic agents for conditions such as epilepsy, anxiety, or neurodegenerative diseases.
The hydrochloride salt form enhances the compound's solubility, making it easier to formulate in various drug delivery systems and improving its bioavailability in experimental models . This property is particularly valuable in early-stage drug development, where compound solubility often represents a significant challenge in formulation and testing.
As a key intermediate in pharmaceutical synthesis, the compound provides a versatile building block that can be further modified to optimize pharmacokinetic properties, target selectivity, and safety profiles. Its unique combination of structural elements offers medicinal chemists opportunities for structure-activity relationship studies to develop more effective and selective drug candidates.
Biochemical Research
In biochemical research, Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is utilized in studies exploring enzyme inhibition and receptor binding mechanisms . These investigations help researchers understand complex biological pathways and develop new therapeutic strategies based on specific molecular interactions.
The compound's well-defined structure makes it valuable for probing structure-activity relationships in biological systems, allowing researchers to correlate specific structural features with observed biological responses. Such studies contribute to the fundamental understanding of molecular recognition processes and provide guidance for the rational design of more effective compounds for various applications.
Other Applications
Beyond pharmaceutical and biochemical research, Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride finds applications in additional fields:
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Agricultural Chemistry: The compound can be utilized in the formulation of agrochemicals, providing effective solutions for pest control while potentially minimizing environmental impact . Its heterocyclic structure may confer activity against plant pathogens or pest organisms through mechanisms distinct from conventional agricultural chemicals.
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Material Science: The unique properties of the compound make it suitable for developing advanced materials such as specialized polymers and coatings that require specific chemical properties such as resistance to environmental factors or controlled reactivity .
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Analytical Chemistry: The compound is employed as a standard in various analytical techniques, ensuring accurate measurements and quality control in laboratory settings . Its well-defined structure and stability make it suitable for calibration and method development applications.
Structure-Activity Relationships and Comparative Analysis
Structural Features Affecting Activity
The biological and chemical activities of Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride are strongly influenced by specific structural elements:
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Imidazo[1,2-a]pyrazine Core: This bicyclic heterocyclic system serves as the fundamental scaffold that determines many of the compound's basic properties. The fused ring system provides rigidity to the molecule and establishes a specific three-dimensional arrangement of functional groups that is crucial for biological recognition .
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Tetrahydro Modification: The saturation of the pyrazine portion (positions 5,6,7,8) alters the electronic distribution and conformational flexibility compared to fully aromatic analogs, potentially affecting binding interactions with biological targets.
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3-Chloro Substituent: The chlorine atom at position 3 influences the electron density distribution across the molecule, potentially enhancing interactions with specific protein residues through halogen bonding or electronic effects.
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Ethyl Carboxylate Group: This functional group at position 2 provides additional hydrogen bond accepting capabilities and may serve as a site for further metabolism or modification in biological systems.
Comparison with Related Compounds
The structural and functional characteristics of Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride can be compared with related compounds to understand structure-activity relationships and potential applications.
These structural variations result in different physical properties, chemical reactivity patterns, and biological activity profiles. Understanding these relationships allows for rational design of new derivatives with potentially improved properties for specific applications.
Current Research and Future Directions
Recent Developments
The imidazo[1,2-a]pyrazine scaffold continues to attract significant research interest due to its versatility in medicinal chemistry and drug development . Recent advances in synthetic methodologies have expanded access to diverse derivatives of this heterocyclic system, including compounds related to Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride.
Current research directions include exploration of alternative substitution patterns to optimize biological activity, development of more efficient synthetic routes, and investigation of novel applications beyond traditional pharmaceutical uses. The pattern and position of substitution on the imidazo[1,2-a]pyrazine core significantly influence biological activity, and systematic studies are helping to establish clear structure-activity relationships that guide future molecular design efforts .
Future Prospects
The future development of Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride and related compounds holds promise in several areas:
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